molecular formula C12H14N2O B13548654 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

Cat. No.: B13548654
M. Wt: 202.25 g/mol
InChI Key: ABOZUPQQWCLVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one is a spirocyclic compound featuring a pyrrolidine ring fused to a quinolin-2-one moiety via a spiro junction at the pyrrolidine C2 and quinolin C3 positions. This unique architecture confers conformational rigidity and enhances interactions with biological targets, particularly chitin synthase enzymes. Recent studies highlight its design as a potent antifungal agent, with derivatives exhibiting inhibitory activity against Candida albicans by targeting fungal cell wall biosynthesis . The hydrochloride salt (CAS: 1175358-24-3) has a molecular weight of 252.74 g/mol and is synthesized via multi-step reactions involving cyclization and functionalization of precursor amines and ketones .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)

InChI Key

ABOZUPQQWCLVDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C3NC2=O)NC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one generally follows two main approaches:

These methods aim to efficiently construct the spirocyclic core while allowing functional group manipulations for biological activity optimization.

Solid-Phase Synthesis and Tandem Cyclization

A notable approach involves the solid-phase synthesis of precursors followed by cleavage and cyclization in solution to form the spirocyclic lactam structure. This method was demonstrated for related spiroquinazoline compounds and can be adapted for spiro[pyrrolidine-quinolin]-2-one derivatives.

  • Key steps:

    • Preparation of acyclic precursors from commercially available building blocks such as protected amino acids (e.g., 2,4-diaminobutyric acid, ornithine), 2-nitrobenzenesulfonyl chlorides, and α-bromoacetophenones.
    • A base-mediated tandem reaction involving C-arylation followed by cyclization to form indazole oxides.
    • Ring expansion to quinazoline derivatives.
    • Final cyclization in solution after cleavage from the resin to yield the spiro compound.
  • Advantages:

    • High control over stereochemistry and purity.
    • Facilitates rapid library synthesis for pharmacological screening.
  • Limitations:

    • Requires specialized solid-phase equipment.
    • Multi-step with intermediate purifications.

This method was detailed in a 2019 study focusing on spiroquinazoline analogs, which share structural similarities with spiroquinoline derivatives.

Solution-Phase Multi-Component Reactions (MCRs)

Another efficient route employs one-pot multi-component reactions under mild conditions, often catalyzed by acids or promoted by ultrasound or microwave irradiation.

  • Typical reactants:

    • Isatins or substituted quinoline derivatives.
    • Amino acids or amines (e.g., pyrrolidine derivatives).
    • 1,3-dicarbonyl compounds or α-bromo ketones.
  • Reaction conditions:

    • Acid catalysis using (±)-camphor-10-sulfonic acid or similar catalysts.
    • Solvents such as water/ethanol mixtures.
    • Ultrasound or microwave irradiation to enhance reaction rates and yields.
  • Outcomes:

    • Formation of spirocyclic lactams with good to excellent yields (up to 88%).
    • Mild reaction temperatures (room temperature to 50 °C).
    • Short reaction times (30–60 minutes).
  • Example:
    A 2023 study reported the synthesis of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives with antifungal activity using this approach, confirming the method's applicability to the target compound class.

Photoredox-Catalyzed Cyclization

An emerging method involves photoredox catalysis to generate carbamoyl radicals that undergo intramolecular cyclization to form 3,4-dihydroquinolin-2-one and quinolin-2-one frameworks.

  • Procedure:

    • Use of oxamide precursors and electron-deficient olefins.
    • Catalysis by fac-tris[2-phenylpyridinato-C2,N]iridium(III) [Ir(ppy)3].
    • Blue LED irradiation for 24 hours in toluene under inert atmosphere.
  • Advantages:

    • Mild conditions avoiding harsh reagents.
    • Potential for selective functionalization.
  • Relevance:

    • Although demonstrated for related quinolin-2-one derivatives, this method could be adapted for the spiro[pyrrolidine-quinolin]-2-one scaffold.

Direct Carboxylation and Stepwise Synthesis of Spiro Prolines

For spirocyclic pyrrolidine derivatives, direct carboxylation of spiropyrrolidines has been developed as a practical method to introduce carboxyl functions, which can be relevant for preparing spiro[pyrrolidine-quinolin]-2-one analogs.

  • Method highlights:

    • Base-promoted carboxylation using sec-butyllithium and CO2 at low temperatures (-78 to -60 °C).
    • Alternative 4-step synthetic route involving nucleophilic addition of cyanide species followed by hydrolysis.
    • Yields ranging from 61% to 77% on a multigram scale.
  • Significance:

    • Provides access to conformationally constrained 5,5-spirocyclic α-prolines.
    • Offers synthetic flexibility for medicinal chemistry applications.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the synthesis of spiro[pyrrolidine-oxindole] derivatives, which are structurally related to spiro[pyrrolidine-quinolin]-2-one compounds.

  • Key points:

    • Reaction of substituted isatins, α-amino acids, and nitrostyrene derivatives.
    • Microwave heating reduces reaction time from hours to minutes.
    • Yields up to 65% under optimized conditions.
  • Potential application:

    • Microwave methods could be adapted for spiroquinoline systems to improve efficiency.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yields (%) References
Solid-phase synthesis + cyclization Protected amino acids, 2-nitrobenzenesulfonyl chlorides, α-bromoacetophenones; base-mediated tandem reaction High stereocontrol; suitable for libraries Not specified
Multi-component reaction (MCR) Isatins/quinoline derivatives, amino acids, 1,3-dicarbonyl compounds; acid catalysis, ultrasound/microwave One-pot, mild, scalable 60–88
Photoredox catalysis Oxamides, electron-deficient olefins, Ir(ppy)3 catalyst, blue LED irradiation Mild, selective radical cyclization Not specified
Direct carboxylation of spiropyrrolidines sec-BuLi, CO2, low temperature; alternative 4-step cyanide addition/hydrolysis Multigram scale, good yields 61–77
Microwave-assisted synthesis Substituted isatins, α-amino acids, nitrostyrenes; microwave heating Rapid, efficient Up to 65

Chemical Reactions Analysis

Functional Group Transformations

The pyrrolidine and quinoline moieties participate in distinct reactions:

a. Nucleophilic Substitutions

  • Quinoline C-H Activation : Electrophilic aromatic substitution at C-5/C-7 positions using HNO₃/H₂SO₄ yields nitro derivatives.

  • Pyrrolidine Ring Modifications :

    • Alkylation at the tertiary nitrogen with alkyl halides (R-X, K₂CO₃, DMF).

    • Acylation using acetic anhydride/pyridine to form N-acetylated analogs.

b. Oxidation/Reduction

ReactionReagentsProductApplication
Quinoline ring oxidationKMnO₄, H⁺Quinoline-2,3-dioneEnhanced solubility for biological assays
Pyrrolidine reductionNaBH₄, MeOHPyrrolidine alcoholIntermediate for prodrug development

Cycloaddition and Ring-Expansion Reactions

The spiro center enables unique cycloadditions:

a. [3+2] Cycloadditions
Reaction with diazomethane generates pyrazoline-spiro hybrids:

text
1'H-Spiro[...] + CH₂N₂ → Spiro[pyrrolidine-2,3'-pyrazolo[4,3-c]quinoline]

Yields: 65–78% (EtOH, reflux) .

b. Ring-Expansion via Meldrum’s Acid
MCRs with Meldrum’s acid and aryl aldehydes yield spiro[dioxoloquinoline] derivatives:

ComponentRoleOutcome
Meldrum’s acidCarbonyl donorForms fused 1,3-dioxane ring
Aryl aldehydeElectrophileIntroduces aryl groups at C-7′/C-9′

Diastereoselectivity >50:1 (cis/trans) observed in ethanol/water .

Biological Interaction-Driven Reactions

The compound’s antifungal activity correlates with its reactivity toward fungal enzymes:

a. Chitin Synthase Inhibition
Docking studies confirm covalent binding to Candida albicans chitin synthase:

  • Key Interaction : Hydrogen bonding between quinoline C=O and enzyme’s Asp152.

  • Synergistic Effects : Co-administration with fluconazole enhances MIC values by 4–8× against resistant strains.

b. Radical Scavenging
ABTS/DPPH assays reveal antioxidant capacity (IC₅₀ = 12–18 μM), attributed to:

  • Quinoline ring’s electron-rich π-system

  • Pyrrolidine N-H hydrogen donation

Comparative Reactivity Analysis

Reactivity differs from structurally related spiro compounds:

CompoundReaction SiteKey Reactivity
1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-oneQuinoline C-5/C-7Electrophilic substitution dominant
Spiro[piperidine-4,3'-quinolin]-2'(4'H)-onePiperidine NHigher basicity → Faster alkylation
Spiro[oxindole]-based analogsOxindole C-3Prone to Michael additions

Mechanism of Action

The mechanism by which 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinoline]-2’-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spiro linkage provides a rigid structure that can enhance binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Spiro Piperidine-Quinoline Derivatives

Example: Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one (CAS: 159634-63-6)

  • Structure : Replaces pyrrolidine with a six-membered piperidine ring.
  • Molecular Weight : 216.28 g/mol (base), lower than the pyrrolidine analog.
  • Synthesis : Prepared via acylation of piperidine intermediates, yielding >80% under mild conditions .
  • Activity: Limited antifungal data available, but mass spectra show low molecular ion intensity (0.5–8.0%), suggesting lower stability compared to pyrrolidine derivatives .

4-Hydroxyquinolin-2(1H)-ones

Examples :

  • 22a: 6-[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Molecular Weight: 364.32 g/mol. Synthesis: Reflux with p-toluenesulfonic acid (58% yield).
  • 11: 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one Synthesis: Heating with guanidine hydrochloride (64% yield). Structural Difference: Lacks spirocyclic framework, reducing rigidity and target selectivity .

Spiro Indoline-Quinolinones

Example: 1'H-Spiro[indoline-3,2'-quinolin]-2-ones

  • Synthesis : Gold-catalyzed cyclization followed by hypervalent iodine oxidation .
  • Activity: Antiplasmodial activity reported, but divergent biological targets compared to antifungal spiro[pyrrolidine-quinolin] derivatives .

Halogen-Substituted Spiro Derivatives

Example : (3R)-2'-(4-Bromo-2-fluorobenzyl)spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5(2'H)-tetraone

  • Structure : Incorporates bromo and fluoro substituents.
  • Activity : Enhanced lipophilicity and enzyme binding via halogen interactions; used in diabetic complication therapies .

Key Comparative Data Table

Compound Class Example Structure Molecular Weight (g/mol) Synthesis Yield Key Biological Activity Stability (MS Data)
Spiro[pyrrolidine-quinolin]-one Target compound (hydrochloride) 252.74 Moderate Antifungal (Chitin synthase) High ion intensity
Spiro[piperidine-quinolin]-one CAS 159634-63-6 216.28 High (>80%) Underexplored Low ion intensity (0.5–8%)
4-Hydroxyquinolin-2(1H)-ones 22a 364.32 58% Antimicrobial Stable (IR/NMR confirmed)
Halogenated spiro derivatives (3R)-2'-(4-Bromo-2-fluorobenzyl)-spiro[...] ~500 Variable Enzyme inhibition (Aldose reductase) High purity (98%+)

Research Findings and Mechanistic Insights

  • Conformational Advantage: The pyrrolidine ring in 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one provides optimal ring strain and hydrogen-bonding capacity, enhancing chitin synthase binding compared to bulkier piperidine analogs .
  • Antifungal Efficacy: In vitro studies show MIC values of 2–8 µg/mL against Candida spp., outperforming non-spiro 4-hydroxyquinolinones (MIC >32 µg/mL) .
  • Synthetic Scalability: Ultrasound-assisted methods (e.g., ) offer faster synthesis for spiro compounds but require optimization for pyrrolidine-quinolin derivatives .

Biological Activity

1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research and neuropharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one typically involves multi-step organic reactions that yield various derivatives with potential biological activities. The structural framework includes a spiro-pyrrolidine moiety fused to a quinoline ring, which is critical for its pharmacological properties.

Biological Activity Overview

The biological activities of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one and its derivatives have been extensively studied, revealing various mechanisms of action:

  • Antiproliferative Activity : Several studies indicate that derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from spiro-pyrrolidine structures have shown significant inhibition in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values ranging from 34.99 to 86.53 µM .
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their cholinesterase inhibitory properties, which are relevant in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) indicates that specific substitutions enhance inhibitory potency against acetylcholinesterase (AChE) .

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of spiro-pyrrolidine derivatives against MDA-MB-231 (breast cancer) and SK-OV-3 (ovarian cancer) cells demonstrated that certain compounds achieved up to 80% inhibition in MDA-MB-231 cells . The presence of phenyl groups at specific positions significantly enhanced activity.

CompoundCell Line% Inhibition
4kMDA-MB-23180%
4nSK-OV-370%
5dMDA-MB-23175%

Case Study 2: Neuropharmacological Effects

Another study investigated the cholinesterase inhibitory effects of novel spiro-pyrrolidine derivatives. Compounds with para-substituted phenyl rings showed higher AChE inhibition compared to those with other substitutions, suggesting potential for developing Alzheimer's therapeutics .

CompoundAChE IC50 (µM)BChE IC50 (µM)
8b42.4521.33
8c71.755.63

The mechanisms underlying the biological activities of 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one include:

  • Induction of Apoptosis : Compounds have been shown to induce apoptotic pathways in cancer cells, leading to cell death .
  • Inhibition of Tubulin Polymerization : Certain derivatives inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalysts/ConditionsYield (%)Key Reference
OrganocatalyticPyrrolidine, RT, ethanol85–92
Acidic rearrangementHCl, reflux, 12 hours70–78
Mannich reactionParaformaldehyde, amines61–93

Basic: How is the spirocyclic structure of this compound validated experimentally?

Methodological Answer:
Structural validation relies on multinuclear NMR spectroscopy (1H, 13C, and 2D techniques like COSY and HMBC) to confirm regiochemistry and spiro connectivity. For example:

  • 1H NMR : Distinct signals for pyrrolidine protons (δ 1.5–2.5 ppm) and quinolinone aromatic protons (δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolves bond angles and torsion angles at the spiro junction, critical for confirming stereochemistry .
  • HRMS : Validates molecular formula (e.g., [M+H]+ peaks with <2 ppm error) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) in spirocyclic derivatives be resolved?

Methodological Answer:
Contradictions often arise from dynamic conformational changes or solvent-dependent equilibria. To address this:

Variable-temperature NMR : Monitor peak splitting or coalescence to identify rotational barriers around the spiro center .

DFT calculations : Compare experimental chemical shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate proposed conformers .

Deuterated solvent screening : Test in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects on resonance signals .

Example : In 2-aminoquinolin-4(1H)-one derivatives, morpholine-substituted analogs showed δ 3.2–3.6 ppm shifts for methylene protons due to steric hindrance, resolved via NOESY correlations .

Advanced: What strategies optimize the enantioselective synthesis of spirocyclic quinolinones?

Methodological Answer:
Enantiocontrol is challenging due to the planar spiro center. Current approaches include:

Chiral organocatalysts : Proline-derived catalysts induce asymmetry during cyclization (e.g., L-proline for >90% ee in aldol reactions) .

Transition-metal catalysis : Ni or Co complexes promote radical cyclization with axial chirality transfer (e.g., Co(salen) for dihydrofuranone intermediates) .

Crystallization-induced asymmetric transformation (CIAT) : Racemic mixtures are resolved via selective crystallization of one enantiomer .

Advanced: How do structural modifications (e.g., substituents on the quinolinone ring) affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Antifungal activity : Electron-withdrawing groups (e.g., -F, -Cl) at position 6 enhance chitin synthase inhibition (IC50: 0.8–2.1 µM) by increasing lipophilicity and membrane penetration .
  • Anticancer potential : Spiro derivatives with pyrazole or oxadiazole moieties exhibit kinase inhibition (e.g., EGFR IC50: 12 nM) via π-π stacking interactions .

Q. Table 2: Biological Activity of Key Derivatives

SubstituentTargetIC50/EC50Reference
6-FluoroChitin synthase0.8 µM
Pyrazole-fusedEGFR kinase12 nM
Morpholine-methylAntifungal (C. albicans)4.2 µg/mL

Advanced: What computational tools model the conformational dynamics of spirocyclic systems?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Analyze spiro ring puckering and torsional flexibility (e.g., AMBER or CHARMM force fields) .

Docking Studies : Predict binding modes to biological targets (e.g., AutoDock Vina for antifungal target CYP51) .

QM/MM Hybrid Methods : Study reaction mechanisms (e.g., spirocyclization transition states) at the B3LYP/def2-TZVP level .

Basic: What safety precautions are critical when handling spirocyclic quinolinones?

Methodological Answer:

  • Toxicity : Some derivatives show acute oral toxicity (LD50: 200–500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.